

Caldiamide sodium toxicity profile compared to similar compounds

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Compound Focus: Caldiamide sodium

CAS No.: 131410-50-9

Cat. No.: S1496349

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Chemical Identification of Caldiamide Sodium

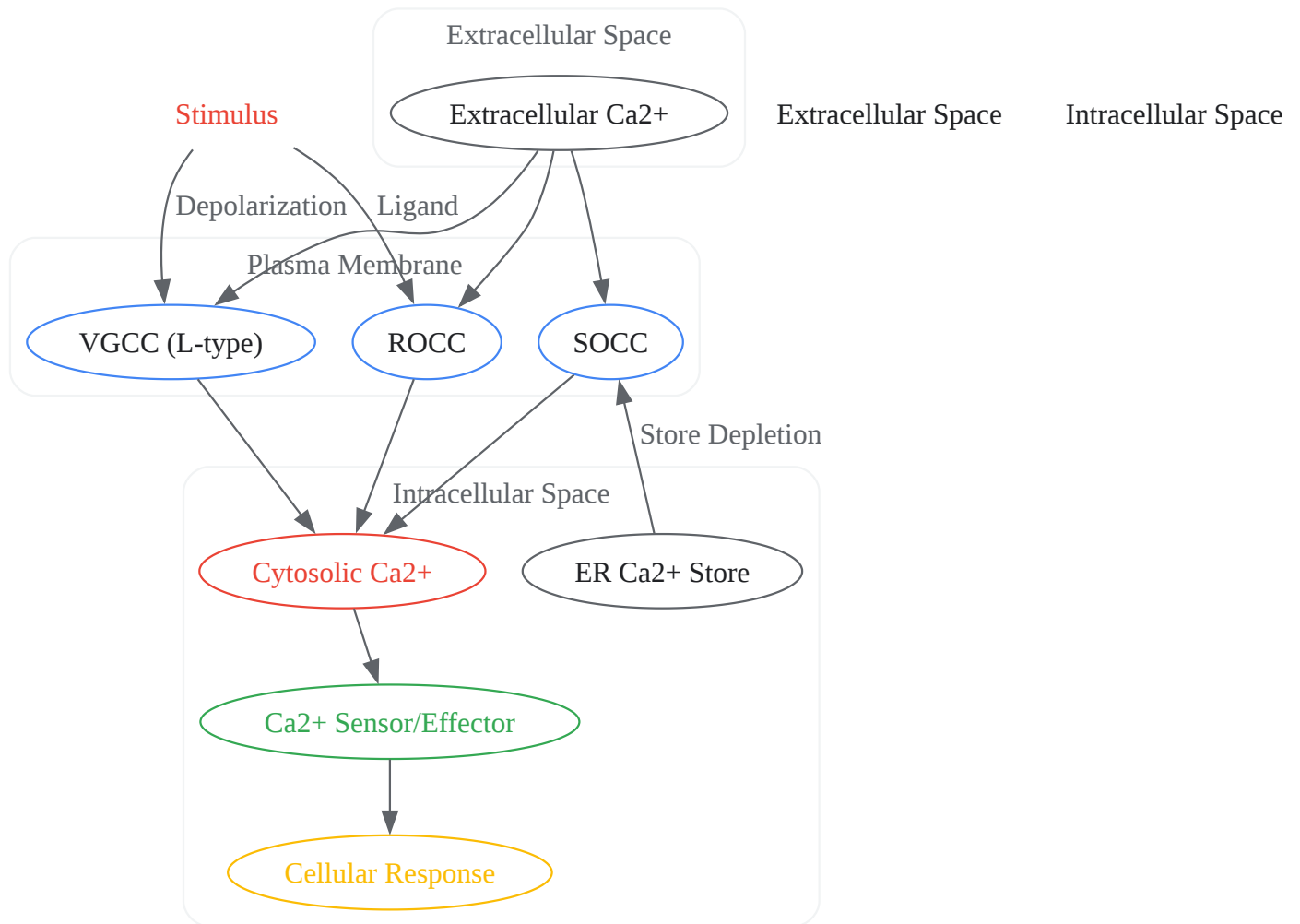
The table below summarizes the basic chemical identification information available for **Caldiamide Sodium**.

Property	Description
CAS Number	131410-50-9 [1]
Molecular Formula	$C_{16}H_{26}CaN_5NaO_8$ [1]
Molecular Weight	479.47 g/mol [1]
Synonyms	DV-7572 [1]
FDA UNII	9G03615Q60 [1]

The Calcium Signaling Pathway and Drug Targets

Although direct data on Caldiamide is lacking, many compounds interact with cellular calcium pathways. The diagram below outlines the general calcium signaling pathway in a cell, which is a common target for

various drugs.



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This pathway illustrates how different stimuli lead to a rise in cytosolic calcium levels, which then triggers various cellular processes [2]. Drugs can target different components of this system.

How to Proceed with Toxicity Profiling

Given the lack of readily available data, here are some suggestions for how you might proceed to gather the necessary information for a professional comparison:

- **Check Specialized Databases:** Search in-depth toxicology databases such as TOXNET (via NIH), the EPA's ECOTOX Knowledgebase, or commercial platforms like Elsevier's PharmaPendium.
- **Patent and Preclinical Literature:** Caldiamide (DV-7572) may be a research compound. Searching for its name in patent documents or early-stage preclinical study reports could yield initial toxicity findings that are not in mainstream journals.
- **Establish a Reference Framework:** In the absence of direct comparators for Caldiamide, you could create a framework using well-established calcium channel blockers (CCBs). The detailed clinical toxicity and management data available for drugs like **amlodipine, verapamil, and diltiazem** can serve as a high-quality benchmark for what a toxicity profile should include [3] [4].

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